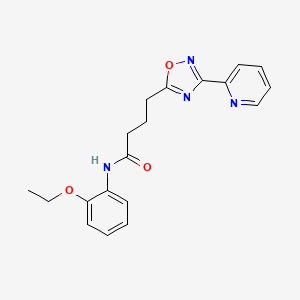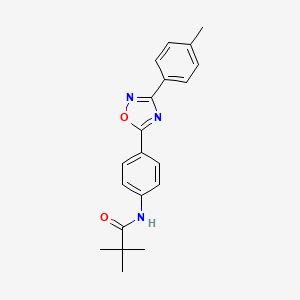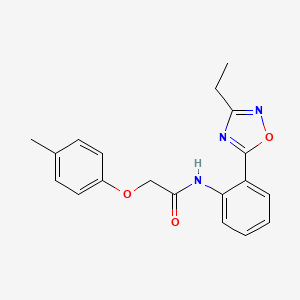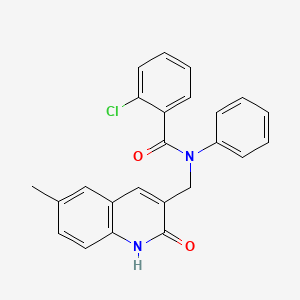
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a synthetic compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as QM-Ben and has been found to have potential applications in the fields of medicine and biochemistry. The purpose of
科学的研究の応用
QM-Ben has been found to have potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of certain enzymes, including metalloproteinases and phosphatases. QM-Ben has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
作用機序
The mechanism of action of QM-Ben involves the inhibition of enzyme activity. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. QM-Ben has been found to be a competitive inhibitor of metalloproteinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
QM-Ben has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. QM-Ben has also been found to inhibit the activity of phosphatases, which are enzymes involved in the regulation of cellular signaling pathways. In addition, QM-Ben has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
QM-Ben has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in high yields with high purity. QM-Ben has also been found to have low toxicity, making it suitable for use in cell culture and animal studies. However, QM-Ben has some limitations, including its solubility in aqueous solutions. The compound is poorly soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for the study of QM-Ben. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. QM-Ben has also been studied for its potential use in cancer therapy, as it has been found to inhibit the activity of metalloproteinases involved in tumor invasion and metastasis. In addition, QM-Ben has been studied for its potential use in the development of new drugs targeting phosphatases involved in cellular signaling pathways. Further research is needed to fully understand the potential applications of QM-Ben in scientific research.
合成法
The synthesis of QM-Ben involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbenzamide in the presence of a chlorinating agent. The reaction produces QM-Ben as a white powder with a molecular weight of 388.87 g/mol. The synthesis method has been optimized to produce high yields of QM-Ben with high purity.
特性
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-11-12-22-17(13-16)14-18(23(28)26-22)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMAGGIWYOPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

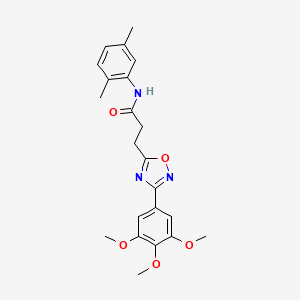



![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)

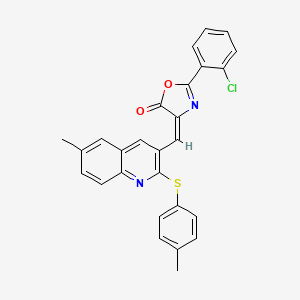
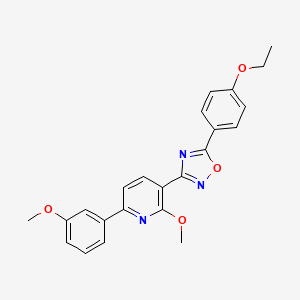
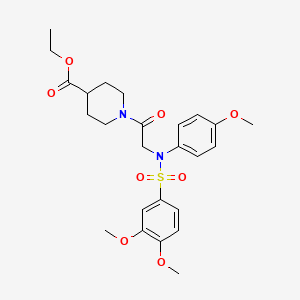
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)
